(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium
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Overview
Description
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium is a complex organochlorine compound It is characterized by the presence of multiple chlorine atoms and a phenylamino group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium typically involves multiple steps, including the chlorination of precursor compounds and the introduction of the phenylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compounds are reacted with chlorine gas under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the phenylamino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction could produce dechlorinated compounds or modified phenylamino derivatives.
Scientific Research Applications
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell growth or metabolism, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Chloroform: A simple organochlorine compound used as a solvent and in chemical synthesis.
Dichloromethane: Another organochlorine solvent with similar properties.
Polychlorinated biphenyls (PCBs): A class of organochlorine compounds with diverse industrial applications but known for their environmental persistence and toxicity.
Uniqueness
(T-4)-Dichloro(3-chloro-N-(((phenylamino)carbonyl)oxy)propanimidoyl chloride)calcium is unique due to its complex structure, which includes multiple chlorine atoms and a phenylamino group
Properties
CAS No. |
171199-32-9 |
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Molecular Formula |
C10H10CaCl4N2O2 |
Molecular Weight |
372.1 g/mol |
IUPAC Name |
calcium;[(E)-1,3-dichloropropylideneamino] N-phenylcarbamate;dichloride |
InChI |
InChI=1S/C10H10Cl2N2O2.Ca.2ClH/c11-7-6-9(12)14-16-10(15)13-8-4-2-1-3-5-8;;;/h1-5H,6-7H2,(H,13,15);;2*1H/q;+2;;/p-2/b14-9+;;; |
InChI Key |
LBOSEDZQIFEKOF-LQFHBUQSSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C(\CCCl)/Cl.[Cl-].[Cl-].[Ca+2] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=C(CCCl)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
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